1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system consisting of an oxazole ring and a benzimidazole ring. The fusion of these rings imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the desired product . Another approach involves the use of aldehydes in place of formic acid, followed by oxidation .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole is often compared with other heterocyclic compounds such as:
1H,3H-Thiazolo[3,4-a]benzimidazole: Similar in structure but contains a sulfur atom instead of an oxygen atom, leading to different chemical and biological properties.
Benzoxazoles: Compounds with a similar oxazole ring but different substitution patterns, resulting in varied reactivity and applications.
Uniqueness: The unique fusion of the oxazole and benzimidazole rings in this compound imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Vergleich Mit ähnlichen Verbindungen
- 1H,3H-Thiazolo[3,4-a]benzimidazole
- Benzoxazoles
- Benzimidazoles
Eigenschaften
CAS-Nummer |
79569-32-7 |
---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1,3-dihydro-[1,3]oxazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C9H8N2O/c1-2-4-8-7(3-1)10-9-5-12-6-11(8)9/h1-4H,5-6H2 |
InChI-Schlüssel |
JRRDURPMNCTYNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3N2CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.